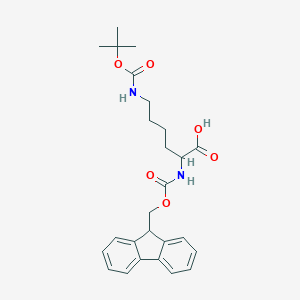

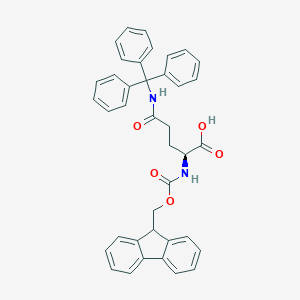

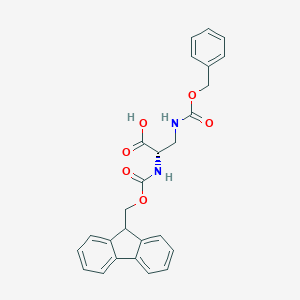

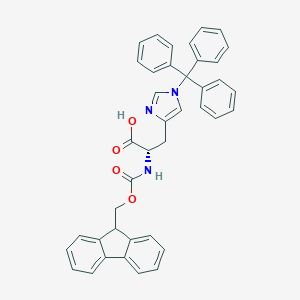

(S)-2-((tert-Butoxycarbonyl)amino)-6-(4-methylphenylsulfonamido)hexanoic acid

描述

Synthesis Analysis

The synthesis of such a compound would likely involve the protection of the amino group with the BOC group, followed by the introduction of the sulfonamide group. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction step .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the BOC group could introduce steric hindrance, which could affect the compound’s reactivity .Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. The amino group could participate in reactions such as acylation or alkylation, while the carboxylic acid group could undergo reactions such as esterification or amide formation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of polar functional groups like the carboxylic acid and sulfonamide could increase the compound’s solubility in polar solvents .科学研究应用

非蛋白氨基酸的合成

这种化合物在非蛋白氨基酸的合成中起着至关重要的作用,例如(S)-(+)-2-氨基-6-(氨氧基)己酸(AAHA)及其衍生物。这些氨基酸及其衍生物被合成用于药物化学和生物化学研究,因为它们具有与蛋白质中发现的20种标准氨基酸不同的独特性质和功能。例如,Adamczyk和Reddy(2001)展示了从相关化合物的合成途径,展示了其在产生良好的总产率用于研究应用中的实用性(Adamczyk & Reddy, 2001)。

肽合成和修饰

在肽合成中,这种化合物中的叔丁氧羰基(Boc)氨基团被用作保护基。这是因为Boc基可以在温和酸性条件下选择性去除,从而允许肽的逐步构建。例如,Temperini等人(2020)开发了一种合成策略,用于制备2,3-二氨基丙酸(l-Dap)的正交保护甲酯,说明了该化合物在合成复杂氨基酸用于肽构建中的重要性(Temperini et al., 2020)。

化学合成和催化

这种化合物还在化学合成和催化中发挥作用。例如,Saito和Takahata(2009)探索了其在酸性底物的叔丁氧羰基化中的应用,这是合成N-保护氨基酸和其他制药研究中间体的关键步骤(Saito & Takahata, 2009)。

生物活性分子的开发

此外,这种化合物在生物活性分子的开发中起着关键作用。Wang等人(2013)合成了用于产生针对磺胺类药物的通用多克隆抗体的免疫原,突显了其在创建用于检测食品中磺胺类残留物的敏感和广谱检测方法中的实用性(Wang et al., 2013)。

安全和危害

未来方向

属性

IUPAC Name |

(2S)-6-[(4-methylphenyl)sulfonylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O6S/c1-13-8-10-14(11-9-13)27(24,25)19-12-6-5-7-15(16(21)22)20-17(23)26-18(2,3)4/h8-11,15,19H,5-7,12H2,1-4H3,(H,20,23)(H,21,22)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSTSERPPSSLPFN-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCCCCC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80365841 | |

| Record name | (S)-2-((tert-Butoxycarbonyl)amino)-6-(4-methylphenylsulfonamido)hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80365841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-((tert-Butoxycarbonyl)amino)-6-(4-methylphenylsulfonamido)hexanoic acid | |

CAS RN |

13734-29-7 | |

| Record name | N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(4-methylphenyl)sulfonyl]-L-lysine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13734-29-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-2-((tert-Butoxycarbonyl)amino)-6-(4-methylphenylsulfonamido)hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80365841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。